molecular formula C10H12O2S B12547803 (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 849465-12-9

(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane

Cat. No.: B12547803
CAS No.: 849465-12-9
M. Wt: 196.27 g/mol
InChI Key: BVPTWWOAYRPTPY-MRVPVSSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(methylsulfanyl)phenol and an appropriate epoxide precursor.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide ion using a base such as sodium hydroxide. This phenoxide ion then reacts with an epoxide precursor under basic conditions to form the desired oxirane ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of these molecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane: can be compared with other epoxide-containing compounds such as:

Uniqueness

    This compound: is unique due to the presence of the methylsulfanyl group, which can impart specific chemical reactivity and biological activity. This differentiates it from other epoxides that lack this functional group.

Properties

CAS No.

849465-12-9

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(2R)-2-[(2-methylsulfanylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1

InChI Key

BVPTWWOAYRPTPY-MRVPVSSYSA-N

Isomeric SMILES

CSC1=CC=CC=C1OC[C@H]2CO2

Canonical SMILES

CSC1=CC=CC=C1OCC2CO2

Origin of Product

United States

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